![molecular formula C8H7ClN4O B11891129 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1447606-74-7](/img/structure/B11891129.png)
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of the oxetane ring and the chloro substituent in the structure adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with oxetan-3-amine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazolopyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chloro group.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects. The presence of the oxetane ring and the chloro substituent enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate
- 6-Chloro-1-(oxetan-3-yl)-3-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-4-yl)methanol
Uniqueness
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other triazolopyridazine derivatives and contributes to its specific pharmacological activities.
Properties
CAS No. |
1447606-74-7 |
|---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-3-(oxetan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C8H7ClN4O/c9-6-1-2-7-10-11-8(13(7)12-6)5-3-14-4-5/h1-2,5H,3-4H2 |
InChI Key |
TZLAAMYQPBDNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


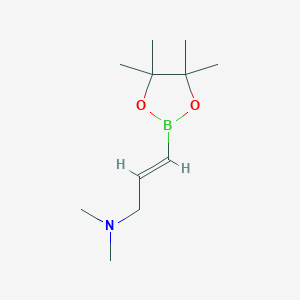

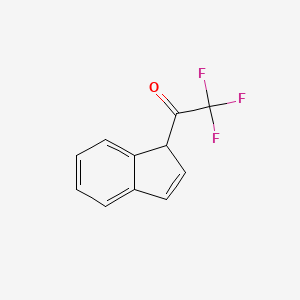
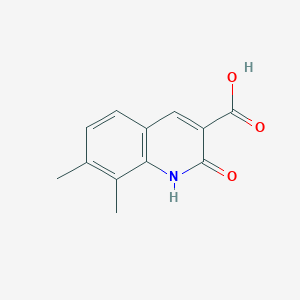

![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)

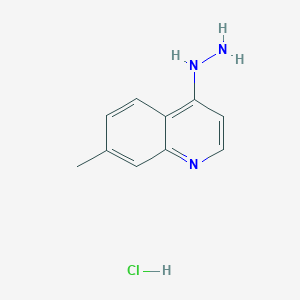
![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)
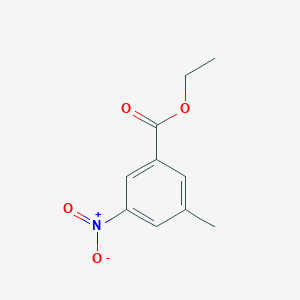
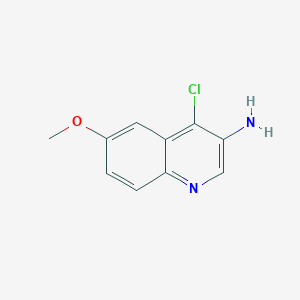
![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
